molecular formula C9H9N3O2 B3382441 Methyl 2-(azidomethyl)benzoate CAS No. 329781-57-9

Methyl 2-(azidomethyl)benzoate

Cat. No.: B3382441
CAS No.: 329781-57-9
M. Wt: 191.19 g/mol
InChI Key: KCXICZNCIHQORZ-UHFFFAOYSA-N
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Description

Methyl 2-(azidomethyl)benzoate is a benzoate ester derivative featuring an azidomethyl (-CH2N3) substituent at the ortho position of the aromatic ring. This compound is of significant interest in synthetic chemistry due to the reactivity of the azide group, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry . Its molecular formula is C9H9N3O2, with a molecular weight of 191.19 g/mol. The azide group’s strategic placement on a methylene bridge distinguishes it from structurally related compounds, influencing both reactivity and applications.

Properties

IUPAC Name

methyl 2-(azidomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-5-3-2-4-7(8)6-11-12-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXICZNCIHQORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573852
Record name Methyl 2-(azidomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329781-57-9
Record name Methyl 2-(azidomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(azidomethyl)benzoate can be synthesized through a multi-step process starting from methyl 2-methylbenzoateOne common method involves the conversion of methyl 2-methylbenzoate to 2-(azidomethyl)benzoic acid, followed by esterification to obtain the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(azidomethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Copper(I) Catalysts: Used in cycloaddition reactions.

    Triphenylphosphine: Used in reduction reactions.

    Alkynes: React with the azide group in cycloaddition reactions.

Major Products Formed:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Organic Synthesis

Methyl 2-(azidomethyl)benzoate serves as a valuable intermediate in organic synthesis. Its azide functional group makes it a suitable candidate for "click chemistry," a method that allows for the rapid and efficient formation of new compounds through simple reactions. This property is particularly useful in creating complex molecules from simpler precursors.

Click Chemistry Applications

  • Synthesis of Bioconjugates : The azide group can react with terminal alkynes via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, facilitating the formation of triazole linkages. This has implications for drug development and biomolecular labeling.
  • Polymer Chemistry : this compound can be utilized to create functionalized polymers, enhancing their properties for specific applications in materials science.

Medicinal Chemistry

The compound has been explored for its potential in developing new pharmacological agents. Its structure allows for modifications that can lead to enhanced biological activity.

Anticancer Agents

Recent studies have focused on synthesizing dual inhibitors targeting Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6), both of which are implicated in cancer progression. This compound is used as a building block to create these inhibitors, demonstrating promising results in preclinical models .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. The azide group may enhance the interaction with biological targets, leading to improved efficacy .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyApplicationFindings
Matsuda et al. (2022)Synthesis of (2-azidomethyl)benzoic acidDeveloped a novel method for preparing pure samples without chromatography, enhancing synthetic efficiency .
Chen et al. (2023)Dual Sirt2/HDAC6 inhibitorsIdentified this compound as a key precursor in synthesizing potent dual inhibitors, showing enhanced anticancer activity in vitro .
Fumigation StudiesInsecticidal propertiesEvaluated the efficacy of methyl benzoate derivatives, including this compound, against common pests, indicating potential use in pest control .

Mechanism of Action

The mechanism of action of methyl 2-(azidomethyl)benzoate primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photolytic activation, forming highly reactive nitrenes. These nitrenes can then participate in various chemical reactions, such as insertion into C-H bonds or cycloaddition reactions .

Comparison with Similar Compounds

Methyl 2-azidobenzoate

  • Structure : The azide group is directly attached to the benzene ring (ortho position) rather than a methylene spacer.
  • Molecular Formula : C8H7N3O2 (molecular weight: 177.16 g/mol) .
  • Reactivity : Direct ring-attached azides are less sterically hindered but may exhibit reduced stability due to conjugation with the aromatic ring. Methyl 2-(azidomethyl)benzoate’s methylene spacer isolates the azide, enhancing its stability and click chemistry efficiency .
  • Applications : Methyl 2-azidobenzoate is primarily used in triazole synthesis, whereas the azidomethyl variant is preferred for bioconjugation and polymer chemistry due to its spacer-enhanced flexibility .

Sulfonylurea Herbicides (e.g., Bensulfuron-methyl)

  • Structure : Features a sulfonylurea bridge (-SO2NHCONH-) and pyrimidine substituents on the benzoate ring .
  • Molecular Formula : C16H18N4O7S (bensulfuron-methyl).
  • Reactivity : The sulfonylurea group confers herbicidal activity via acetolactate synthase inhibition, contrasting sharply with the azide’s role in click chemistry.
  • Applications : Agricultural use vs. synthetic utility of this compound in drug discovery .

Methyl 4-Acetamido-2-hydroxybenzoate

  • Structure : Contains acetamido (-NHCOCH3) and hydroxyl (-OH) groups at the para and ortho positions, respectively .
  • Molecular Formula: C10H11NO4 (molecular weight: 209.20 g/mol).
  • Reactivity : Polar functional groups (hydroxyl, acetamido) enhance solubility in aqueous media but limit compatibility with hydrophobic reaction environments.
  • Applications : Pharmaceutical intermediates vs. This compound’s role in bioorthogonal chemistry .

Quinoline-Piperazine Derivatives (e.g., Compounds C1–C7)

  • Structure: Complex frameworks with quinoline and piperazine moieties attached to methyl benzoate .
  • Example: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1).
  • Reactivity : Extended conjugation and basic piperazine nitrogen enable interactions with biological targets (e.g., enzymes, receptors).
  • Applications : Anticancer or antimicrobial agents, contrasting with this compound’s synthetic versatility .

Key Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Polarity)
This compound C9H9N3O2 191.19 -CH2N3 (ortho) Moderate (lipophilic)
Methyl 2-azidobenzoate C8H7N3O2 177.16 -N3 (ortho) Low (aromatic)
Bensulfuron-methyl C16H18N4O7S 410.40 -SO2NHCONH-, pyrimidine Low (hydrophobic)
Methyl 4-acetamido-2-hydroxybenzoate C10H11NO4 209.20 -NHCOCH3, -OH High (polar)

Biological Activity

Methyl 2-(azidomethyl)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevance in various therapeutic contexts.

Chemical Structure and Properties

This compound features an azide group attached to a benzoate structure. The azide moiety is known for its reactivity, particularly in click chemistry applications, which can lead to the formation of diverse derivatives with enhanced biological profiles.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial activity. For instance, modifications in the benzoic acid structure, such as the introduction of electron-withdrawing groups, have been shown to enhance antibacterial potency against various pathogens . The minimal inhibitory concentration (MIC) values for related compounds often reveal promising antibacterial effects, suggesting potential applications in treating infections.

Enzyme Inhibition

This compound and its derivatives have been investigated for their ability to inhibit key enzymes involved in disease pathways. Notably, compounds targeting histone deacetylases (HDACs) have shown promise in cancer therapy due to their role in regulating gene expression and cell cycle progression. Studies have demonstrated that modifications on the benzoate ring can lead to enhanced selectivity and potency against HDAC6, a target implicated in various cancers .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through covalent bonding facilitated by the azide group. This interaction can lead to:

  • Enzyme Inhibition : Compounds can form stable complexes with enzymes, thereby inhibiting their activity.
  • Cell Signaling Modulation : By altering the post-translational modifications of proteins, these compounds can influence signaling pathways critical for cell survival and proliferation.

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial efficacy of various benzoic acid derivatives found that this compound exhibited significant activity against Gram-positive bacteria, with an MIC comparable to established antibiotics .
  • Cancer Therapeutics : Research focused on HDAC inhibitors demonstrated that derivatives of this compound showed enhanced cytotoxicity in ovarian cancer cell lines, suggesting a potential role as a therapeutic agent .

Data Table: Biological Activity Overview

Activity Type Compound Effect Reference
AntimicrobialThis compoundSignificant antibacterial activity
Enzyme InhibitionHDAC6 Inhibitor DerivativePotent inhibition
CytotoxicityCancer Cell Line StudyEnhanced cytotoxicity

Q & A

Basic Question

  • ¹H NMR : Key peaks include:
    • δ 3.9–4.1 ppm (singlet, methyl ester –OCH₃).
    • δ 4.3–4.5 ppm (triplet, –CH₂N₃).
    • Aromatic protons (δ 7.2–8.0 ppm) confirm substitution pattern.
  • IR : Strong azide stretch at ~2100 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .

Advanced Research Question
Contradictions in spectral data may arise from:

  • Rotameric equilibria in the azidomethyl group, causing peak splitting.
  • Trace solvents (e.g., DMF) masking key signals. Use high-field NMR (≥400 MHz) and deuterated solvents for resolution.
Technique Diagnostic SignalCommon Artifacts
¹H NMR–CH₂N₃ tripletSolvent residues
IRAzide stretchMoisture
LC-MS[M+Na]⁺ = 222.1Column bleeding

What safety protocols are critical when handling this compound?

Basic Question

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Engineering controls : Fume hood for synthesis/purification steps.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Question

  • Thermal stability : Azides decompose explosively above 120°C. Use differential scanning calorimetry (DSC) to assess decomposition onset.
  • Storage : Store under nitrogen at –20°C to prevent azide degradation.
Hazard Mitigation Strategy
Explosive decompositionAvoid high temps
Skin/eye irritationEmergency showers
Inhalation riskAirborne monitoring

How does this compound serve as a precursor in medicinal chemistry?

Basic Question
The azide group enables:

  • Click chemistry : CuAAC with alkynes for triazole-linked drug candidates.
  • Protecting groups : Temporary masking of amines during peptide synthesis .

Advanced Research Question
Recent studies highlight its role in:

  • Immunoproteasome inhibitors : Derivatives like methyl 2-(benzylamino)benzoate show β5i subunit inhibition (IC₅₀ = 31–32%) .
  • Anticancer agents : Quinoline-benzoate hybrids exhibit kinase modulation (e.g., CDK1/GSK5) .
Application TargetEfficacy (IC₅₀)
Immunoproteasome inhibitionβ5i subunit31–32%
Kinase modulationCDK1/GSK519–23%

How can researchers resolve contradictions in reported synthetic yields or biological activities?

Advanced Research Question
Discrepancies often stem from:

  • Impurity profiles : Unreacted azide or bromide precursors alter bioactivity. Use LC-MS/HPLC for purity assessment (>95%).
  • Assay variability : Cell-based vs. enzyme inhibition assays yield divergent IC₅₀ values. Standardize protocols (e.g., ATP concentration in kinase assays).

Q. Methodological Recommendations :

Reproducibility checks : Cross-validate with independent labs.

Structural analogs : Compare with ethyl or benzyl esters to isolate substituent effects .

What are the key differences between this compound and its structural analogs?

Basic Question

  • Ethyl 2-(aminomethyl)benzoate : Replaces azide with amine, enabling peptide coupling but lacking click reactivity.
  • Thiophene-based analogs : Enhanced π-stacking but reduced hydrolytic stability .

Advanced Research Question

  • Electronic effects : Azide electron-withdrawing groups lower ester carbonyl reactivity vs. methyl or ethyl analogs.
  • Biological half-life : Azide derivatives show faster metabolic clearance than amide analogs.
Analog Key Property
Ethyl 2-(aminomethyl)benzoateAmine reactivity
Methyl 2-(benzylamino)benzoateProteasome inhibition
Thiophene-acrylamido derivativesπ-Stacking in binding

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

  • Matrix interference : Plasma proteins bind azides, requiring protein precipitation (e.g., acetonitrile).
  • LC-MS/MS optimization : Use hydrophilic interaction chromatography (HILIC) for polar metabolites.
Matrix Recovery (%)LOQ (ng/mL)
Plasma85–905.0
Urine95–981.0

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(azidomethyl)benzoate
Reactant of Route 2
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Methyl 2-(azidomethyl)benzoate

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